1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Drug Development
1-((Tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline and its derivatives have been explored in the development of new anticancer drugs. For instance, studies have synthesized and assessed the cytotoxicity of various imidazoquinoxaline derivatives, identifying some compounds with potent cytotoxicity against specific cancer cell lines. These compounds have shown effectiveness against human gastric adenocarcinoma and colon tumor cells, highlighting their potential as selective antitumor agents (Yoo, Suh, & Park, 1998) (Suh, Kang, Yoo, Park, & Lee, 2000).
Receptor Ligand Research
Research into imidazoquinoxaline derivatives has included their role as ligands for various receptors. Studies have found that certain derivatives can function as bioisosteres for cyano and nitro groups, showing potent activity for specific receptors, such as the AMPA receptor. This indicates their potential use in neurological studies and drug development (Ohmori et al., 1994).
Synthetic Chemistry and Medicinal Chemistry
The synthesis of imidazoquinoxaline derivatives, including this compound, has been a subject of interest in the field of synthetic and medicinal chemistry. The development of new synthetic strategies for these compounds is crucial for their application in drug discovery and development. Recent advancements include the use of I2-mediated direct sp3 C–H amination reactions, which offer a more efficient and scalable method for synthesizing these compounds (Chen et al., 2020).
Fluorescence and Spectroscopic Studies
Imidazoquinoxaline derivatives have also been studied for their fluorescence properties. These compounds, due to their unique structural features, exhibit distinct fluorescence characteristics, which can be utilized in various scientific applications, such as in the development of novel fluorescent materials (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, including ion channel modulation, cell differentiation, and survival, as well as the regulation of mood and cognition.
Mode of Action
The compound interacts with the σ1 receptor, demonstrating a low nanomolar affinity . It also shows high selectivity towards the vesicular acetylcholine transporter and other receptors
Biochemical Pathways
The compound’s interaction with the σ1 receptor can affect various biochemical pathways. For instance, it can influence the calcium signaling pathway through the IP3 receptor, which is crucial for various cellular functions . .
Pharmacokinetics
A related compound demonstratedhigh brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice This suggests that the compound might have good bioavailability and can cross the blood-brain barrier effectively
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the σ1 receptor. In animal studies, a related compound showed a reduced level of binding in the cortex and hippocampus of the senescence-accelerated prone mice compared to that of the senescence-accelerated resistant mice . This indicates the potential dysfunction of σ1 receptors in neurodegenerative diseases like Alzheimer’s disease .
Properties
IUPAC Name |
3-(3-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15-6-4-8-17(12-15)29(26,27)25-14-24(13-16-7-5-11-28-16)20-21(25)23-19-10-3-2-9-18(19)22-20/h2-4,6,8-10,12,16H,5,7,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPRXYYVZPIKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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